Cas no 992-55-2 (Phenol,4,4'-[[6-(octylthio)-1,3,5-triazine-2,4-diyl]bis(oxy)]bis[2,6-bis(1,1-dimethylethyl)-(9CI))
![Phenol,4,4'-[[6-(octylthio)-1,3,5-triazine-2,4-diyl]bis(oxy)]bis[2,6-bis(1,1-dimethylethyl)-(9CI) structure](https://it.kuujia.com/scimg/cas/992-55-2x500.png)
992-55-2 structure
Nome del prodotto:Phenol,4,4'-[[6-(octylthio)-1,3,5-triazine-2,4-diyl]bis(oxy)]bis[2,6-bis(1,1-dimethylethyl)-(9CI)
Phenol,4,4'-[[6-(octylthio)-1,3,5-triazine-2,4-diyl]bis(oxy)]bis[2,6-bis(1,1-dimethylethyl)-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4,4'-[[6-(octylthio)-1,3,5-triazine-2,4-diyl]bis(oxy)]bis[2,6-bis(1,1-dimethylethyl)-(9CI)
- 2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyphenoxy)-6-octylsulfanyl-1,3,5-triazin-2-yl]oxy]phenol
- 4,4'-[[6-(octylthio)-1,3,5-triazine-2,4-diyl]bis(oxy)]bis[2,6-di-tert-butylphenol]
- 992-55-2
- EINECS 213-593-8
- 4,4'-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol)
- Q65653248
- RA 858
- SCHEMBL39436
- NS00042630
- DTXSID90243984
-
- Inchi: InChI=1S/C39H59N3O4S/c1-14-15-16-17-18-19-20-47-35-41-33(45-25-21-27(36(2,3)4)31(43)28(22-25)37(5,6)7)40-34(42-35)46-26-23-29(38(8,9)10)32(44)30(24-26)39(11,12)13/h21-24,43-44H,14-20H2,1-13H3
- Chiave InChI: JMCKNCBUBGMWAY-UHFFFAOYSA-N
- Sorrisi: CCCCCCCCSC1=NC(=NC(=N1)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 665.423
- Massa monoisotopica: 665.423
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 47
- Conta legami ruotabili: 16
- Complessità: 811
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 123A^2
- XLogP3: 13.9
Proprietà sperimentali
- Densità: 1.12
- Punto di ebollizione: 703.9°Cat760mmHg
- Punto di infiammabilità: 379.5°C
- Indice di rifrazione: 1.57
Phenol,4,4'-[[6-(octylthio)-1,3,5-triazine-2,4-diyl]bis(oxy)]bis[2,6-bis(1,1-dimethylethyl)-(9CI) Letteratura correlata
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
992-55-2 (Phenol,4,4'-[[6-(octylthio)-1,3,5-triazine-2,4-diyl]bis(oxy)]bis[2,6-bis(1,1-dimethylethyl)-(9CI)) Prodotti correlati
- 2060038-04-0(2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile)
- 2229305-89-7(tert-butyl N-1-(5-chlorothiophen-3-yl)-2-oxoethyl-N-methylcarbamate)
- 2172239-21-1(5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene)
- 128399-50-8(3-(Chloromethyl)-2-methylpentane)
- 1803958-70-4(Methyl 6-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate)
- 1248908-53-3(1-Benzyl-5-methyl-1H-pyrazol-4-amine)
- 1804873-60-6(Ethyl 3-(difluoromethyl)-5-methyl-6-nitropyridine-2-carboxylate)
- 914635-43-1(4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid)
- 862728-59-4(2-cyclopropoxyethyl 4-methylbenzene-1-sulfonate)
- 2310154-75-5(3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
